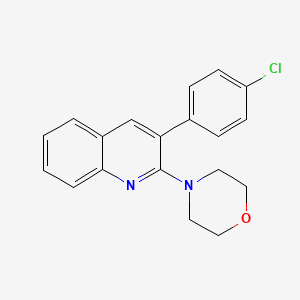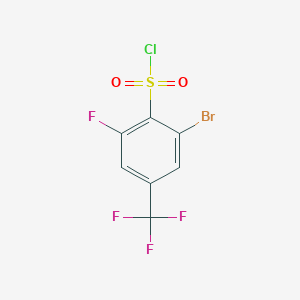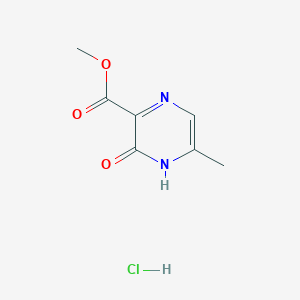![molecular formula C23H25N3O4 B2773630 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide CAS No. 899954-59-7](/img/structure/B2773630.png)
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with ethoxy groups at the 3rd and 4th positions, and a benzamide group at the N-position. The benzamide group would further be substituted with a 6-ethoxypyridazin-3-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and reagents present. Benzamides, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .科学的研究の応用
Antiplasmodial Activity
The search for new antimalarial agents has led to the exploration of N-acylated furazan-3-amines, with a focus on benzamide derivatives showing promise against Plasmodium falciparum strains. The structural modification, particularly the acyl moiety in benzamides, significantly impacts their antiplasmodial activity and cytotoxicity. Notably, specific benzamide derivatives demonstrated high activity against chloroquine-sensitive and multiresistant strains of P. falciparum, highlighting their potential as antimalarial candidates. These findings are supported by a study that evaluated the physicochemical properties and permeability of these compounds, revealing their improved activity and bioavailability compared to established antimalarial benchmarks (Hermann et al., 2021).
Antimicrobial Activity
Research into new antimicrobial agents has identified various benzamide derivatives with significant activity. A study on substituted pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives, synthesized as antimicrobial agents, demonstrated their effectiveness against multiple microbial strains. These compounds offer a promising foundation for developing novel antimicrobials with broad-spectrum activity (Fayed et al., 2014).
Anticancer Activity
The exploration of benzamide derivatives for anticancer applications has uncovered compounds with notable efficacy against various cancer cell lines. Among these, specific benzamide-based molecules have shown higher anticancer activities than reference drugs, indicating their potential in cancer treatment strategies. This advancement in anticancer drug design is pivotal for developing more effective and targeted therapies (Ravinaik et al., 2021).
Neuroleptic Activity
In the realm of neuropharmacology, benzamide derivatives have been synthesized and evaluated for their potential as neuroleptic agents. Studies focusing on the structure-activity relationships of these compounds have identified promising candidates for treating psychosis, with certain derivatives exhibiting potent inhibitory effects on apomorphine-induced stereotypy in rats. This research highlights the therapeutic potential of benzamide derivatives in managing psychiatric disorders, offering insights into their mechanism of action and optimizing their neuroleptic properties (Iwanami et al., 1981).
特性
IUPAC Name |
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-4-28-20-12-10-17(15-21(20)29-5-2)23(27)24-18-9-7-8-16(14-18)19-11-13-22(26-25-19)30-6-3/h7-15H,4-6H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPLINFDXTSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

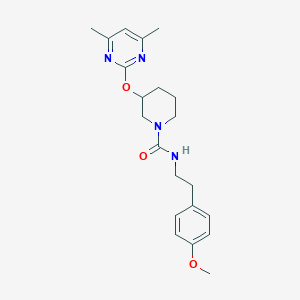
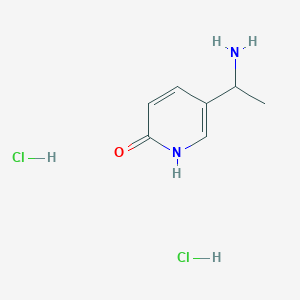
![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2773552.png)
![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)
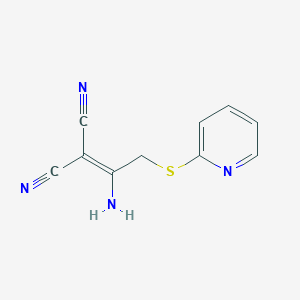
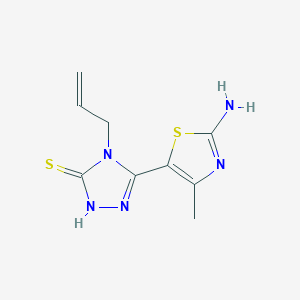
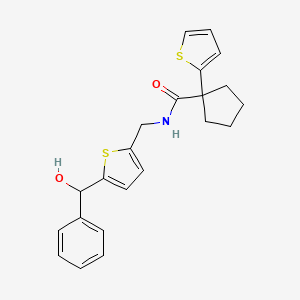
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2773563.png)
